Cas no 92-78-4 (Naphthol AS-E)

Naphthol AS-E structure
Naphthol AS-E structure
Product Name:Naphthol AS-E
CAS No:92-78-4
MF:C17H12ClNO2
MW:297.735683441162
MDL:MFCD00021639
CID:34665
PubChem ID:87559054
Update Time:2024-10-26

Naphthol AS-E Chemical and Physical Properties

Names and Identifiers

    • Naphthol AS-E
    • C.I.Azoic Coupling Component 10
    • 4'-Chloro-3-hydroxy-2-naphthanilide
    • 1-(4-Pyridyl)Ethylamine
    • N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
    • 3-Hydroxy-[2]naphthoesaeure-(4-chlor-anilid)
    • 3-hydroxy-[2]naphthoic acid-(4-chloro-anilide)
    • 3-hydroxy-naphthalene-2-carboxylic acid 4-chloro-anilide
    • Amanil Naphthol AS-E
    • Cibanaphthol RC
    • Daito Grounder E
    • Naphtanilide E
    • Naphtazol E
    • Naphtoelan E
    • Sanatol E
    • Azoic Coupling Component 10
    • N-(4-Chlorophenyl)-3-hydroxy-2-naphthamide
    • C.I. 37510
    • C.I. Azoic Coupling Component 10
    • 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-
    • Tulathol AS-E
    • Amarthol AS-E
    • Acna Naphthol PC
    • Naphthol ACNA PC
    • Hiltonaphthol AS-E
    • Naphtol AS-E Supra
    • C.I. 375
    • 2-Naphthanilide, 4′-chloro-3-hydroxy- (6CI, 7CI, 8CI)
    • N-(4-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide (ACI)
    • 3-Hydroxy-4′-chloro-2-naphthanilide
    • 4′-Chloro-3-hydroxy-2-naphthanilide
    • Anarthol AS-E
    • Conazoic AO
    • Dycosthol AS-E
    • Kako Grounder E
    • Kiwa Grounder E
    • Naftol AS-E
    • Napthol ASE
    • NSC 50684
    • Red RC Base
    • BDBM50091999
    • NS00010053
    • N-(4-Chlorophenyl)(3-hydroxy(2-naphthyl))carboxamide
    • 2-Naphthanilide, 4'-chloro-3-hydroxy-
    • EC 202-189-7
    • DTXSID7059066
    • CB05876
    • NSC751298
    • SR-01000200943
    • SMSF0005400
    • Q27271063
    • 3-Hydroxy-naphthalene-2-carboxylic acid (4-chloro-phenyl)-amide
    • SCHEMBL2743095
    • N-(4-chlorophenyl)-3-hydroxy-naphthalene-2-carboxamide
    • 4'-CHLORO-3-HYDROXY-2-NAPTHANILIDE
    • CS-0028070
    • nAS-E
    • CHEMBL65653
    • CBMicro_013654
    • MFCD00021639
    • SR-01000200943-1
    • N-(4-chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide
    • 92-78-4
    • W-100272
    • HY-104068
    • NSC-751298
    • CI 37510
    • Oprea1_676950
    • DB-057331
    • C2103
    • UNII-8V561WAE43
    • BIM-0013553.P001
    • 8V561WAE43
    • GLXC-20245
    • 3-HYDROXY-4'-CHLORO-2-NAPHTHANILIDE
    • OHAXNCGNVGGWSO-UHFFFAOYSA-
    • NSC50684
    • AKOS008973402
    • A10918
    • EINECS 202-189-7
    • NSC-50684
    • InChI=1/C17H12ClNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21)
    • MDL: MFCD00021639
    • Inchi: 1S/C17H12ClNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21)
    • InChI Key: OHAXNCGNVGGWSO-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC(Cl)=CC=1

Computed Properties

  • Exact Mass: 297.05600
  • Monoisotopic Mass: 297.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 4.8

Experimental Properties

  • Color/Form: Light beige powder
  • Density: 1.399
  • Melting Point: 264°C(lit.)
  • Boiling Point: 416.5 °C at 760 mmHg
  • Flash Point: 205.7 °C
  • Refractive Index: 1.735
  • PSA: 49.33000
  • LogP: 4.52410
  • Color index: 37510
  • Solubility: Soluble in o-dichlorobenzene, insoluble in water and sodium carbonate solution. Yellow in sodium hydroxide solution

Naphthol AS-E Security Information

  • WGK Germany:3
  • Safety Instruction: S7; S36; S24/25
  • RTECS:MR0176000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R42/43

Naphthol AS-E Customs Data

  • HS CODE:29053980
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Naphthol AS-E Pricemore >>

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Naphthol AS-E Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt → 10 °C; 10 °C; 15 min, 135 °C
Reference
Synthesis of naphthol AS-X chloroacetates and study on the electron effects on the human leukocyte esterase staining
Tran, Van Tinh; Pham, Hoai Thu; Nguyen, Anh Tri; Luu, Van Boi, Tap Chi Hoa Hoc, 2011, 49(4), 479-488

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ;  rt; rt → 130 °C; 25 min, 130 °C
Reference
Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Pavlica, Jiri; Gonec, Tomas; et al, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Production Method 3

Reaction Conditions
Reference
Production method and apparatus of naphthol AS series products
, China, , ,

Production Method 4

Reaction Conditions
Reference
Design, synthesis, and biological evaluation of conformationally constrained analogues of naphthol AS-E as inhibitors of CREB-mediated gene transcription
Jiang, Min; Li, Bingbing X.; Xie, Fuchun; Delaney, Frances; Xiao, Xiangshu, Journal of Medicinal Chemistry, 2012, 55(8), 4020-4024

Production Method 5

Reaction Conditions
Reference
Benzamide, naphthalenecarboxamide, arylacetamide, arenesulfonamide, carbamate, thiocarbamate, and benzylamine inhibitors of inosine-5'-monophosphate dehydrogenase
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Reference
Antibacterial and herbicidal activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Keltosova, Stanislava; Tengler, Jan; et al, Molecules, 2013, 18, 7977-7997

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Reference
3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity
Kos, Jiri; Kapustikova, Iva; Clements, Carol; Gray, Alexander I.; Jampilek, Josef, Monatshefte fuer Chemie, 2018, 149(5), 887-892

Production Method 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Chlorobenzene ;  1.5 h, 35 - 40 °C
1.2 Reagents: Sodium acetate Solvents: Dimethylformamide ;  0.5 h, 5 - 10 °C; 3 h, 20 °C; 20 °C → 50 °C
Reference
Synthesis and β-adrenergic blocking activity of naphthyloxypropylamines
Vattipalli, Ramya; Shirodkar, Prabhakar Y.; Somani, Rakesh R.; Kadam, Vilasrao J., Indian Journal of Chemistry, 2008, (10), 1587-1590

Production Method 9

Reaction Conditions
Reference
Preparation of 3-hydroxy-2-naphthoic anilides
, Germany, , ,

Production Method 10

Reaction Conditions
Reference
N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid
, Poland, , ,

Naphthol AS-E Raw materials

Naphthol AS-E Preparation Products

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